molecular formula C27H21N3OS B216055 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B216055
M. Wt: 435.5 g/mol
InChI Key: LIKAEKFNSUMEAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves coupling the thiazole and quinoline derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions make the compound effective against microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-2-phenylquinolinecarboxamide
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-phenylquinolinecarboxamide
  • N-(5-ethyl-4-methylthiazol-2-yl)-2-phenylquinolinecarboxamide

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which enhances its biological activity and selectivity. The combination of the thiazole and quinoline moieties also provides a synergistic effect, making it more potent than similar compounds.

Properties

Molecular Formula

C27H21N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H21N3OS/c1-2-24-25(19-13-7-4-8-14-19)29-27(32-24)30-26(31)21-17-23(18-11-5-3-6-12-18)28-22-16-10-9-15-20(21)22/h3-17H,2H2,1H3,(H,29,30,31)

InChI Key

LIKAEKFNSUMEAA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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